2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-23-15-13-20(14-16-23)27-30-28-24(17-21-10-8-9-19(2)26(21)35-28)29(31-27)36-18-25(33)32(3)22-11-6-5-7-12-22/h5-16H,4,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITUJWJAPPNTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)N(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule belonging to the class of pyrimidine derivatives. Its unique structure, which integrates chromene and pyrimidine moieties, has attracted attention in medicinal chemistry due to its potential biological activities.
Anticancer Properties
Research indicates that compounds similar to this derivative exhibit significant anticancer activity. The presence of the ethoxy and methylsulfanyl groups enhances its interaction with biological targets, particularly in cancer cells. Studies have shown that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar chromeno-pyrimidine derivatives have been reported to possess activity against both Gram-negative and Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibition of this enzyme can have implications in cosmetic applications and the treatment of hyperpigmentation disorders.
Case Studies
- Anticancer Activity : A study on structurally related compounds demonstrated that they could significantly inhibit the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Screening : In a comparative study, derivatives were tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Enzyme Kinetics : Kinetic studies using Lineweaver–Burk plots revealed that the compound acts as a competitive inhibitor of tyrosinase, providing insights into its potential use in skin whitening formulations.
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5H-Chromeno[2,3-d]pyrimidine | Lacks ethoxy group | Anticancer activity | Simpler structure |
| 4-Methoxyphenyl derivative | Contains methoxy instead of ethoxy | Antimicrobial properties | Different substituent effects |
| 9-Methyl-5H-pyrido[2,3-d]pyrimidine | Pyrido instead of chromene | Antiviral activity | Different heterocyclic framework |
The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological macromolecules. The presence of the thioether group is particularly significant as it may enhance binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-pyrimidine derivatives exhibit diverse bioactivities, and subtle structural modifications significantly alter their physicochemical and pharmacological profiles. Below is a detailed comparison with two closely related analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to Analog 1.
Structural Differences and Implications
Position 2 Substituent: Target Compound: 4-Ethoxyphenyl group. The ethoxy substituent increases electron-donating effects and lipophilicity (XLogP3 ~6.5) compared to phenyl (Analog 1: XLogP3 6.2) or 4-methylphenyl (Analog 2: XLogP3 6.8). This may enhance membrane permeability but reduce aqueous solubility. Analog 2: 4-Methylphenyl group.
Acetamide Substituent: Target Compound: N-methyl-N-phenylacetamide introduces a tertiary amide, reducing hydrogen-bonding capacity (1 donor vs. 1 in analogs) but increasing steric shielding, which may improve metabolic stability. Analog 1: N-(4-methylphenyl)acetamide retains a secondary amide, favoring hydrogen bonding with targets. Analog 2: N-(2-chlorophenyl)acetamide incorporates an electron-withdrawing chlorine atom, which may enhance reactivity or alter binding affinity.
Table 2: Pharmacological Hypotheses Based on Structural Features
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Analog 1 and 2, involving condensation of substituted chromenones with pyrimidine precursors and thioacetamide coupling .
- Data Gaps : Experimental pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound are absent in available literature. Analog 2’s higher XLogP3 (6.8) suggests greater CNS penetration but may raise toxicity concerns.
Q & A
Basic: What are the critical steps in synthesizing 2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide?
The synthesis typically involves three stages:
Core formation : Cyclization of precursors (e.g., chromeno[2,3-d]pyrimidine scaffold) using reflux or microwave-assisted methods under controlled pH and solvent conditions .
Substitution reactions : Introducing the 4-ethoxyphenyl group at position 2 and the thioacetamide moiety at position 4 via nucleophilic substitution or thiolation .
Functionalization : N-methylation of the acetamide group using methylating agents like methyl iodide in polar aprotic solvents .
Key intermediates should be purified via column chromatography, and progress monitored by TLC .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Temperature : Elevated temperatures (e.g., 80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time and improves selectivity .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for thiolation steps to increase reaction efficiency .
- Solvent selection : Polar solvents (DMF, DCM) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Design of Experiments (DoE) : Systematic variation of parameters (time, temperature, molar ratios) using split-plot designs to identify optimal conditions .
Basic: What spectroscopic methods are essential for confirming structural integrity?
- NMR :
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and chromeno-pyrimidine aromatic signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex aromatic regions .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~550–600) and fragmentation patterns .
- IR spectroscopy : Identify thioamide (C=S stretch ~650 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
- Structural analogs : Compare bioactivity with derivatives (e.g., methyl vs. ethoxyphenyl substituents) to isolate substituent effects .
- Assay standardization : Replicate studies under consistent conditions (cell lines, concentration ranges, controls) to minimize variability .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., sulfanyl group orientation) with activity trends .
- Contradiction resolution : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Advanced: What computational strategies predict the compound’s pharmacokinetics and toxicity?
- ADMET profiling :
- SwissADME : Predict logP (~3.5–4.0), suggesting moderate lipophilicity, and BBB permeability for CNS-targeted studies .
- ProTox-II : Assess hepatotoxicity risks via cytochrome P450 interactions .
- Molecular dynamics simulations : Model binding stability to targets (e.g., kinase domains) over 100-ns trajectories .
- QSAR models : Train datasets on chromeno-pyrimidine derivatives to forecast IC₅₀ values .
Basic: Which functional groups most significantly influence bioactivity?
- 4-ethoxyphenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
- Sulfanyl group (S-linker) : Facilitates hydrogen bonding with cysteine residues in target proteins .
- N-methyl-N-phenylacetamide : Modulates solubility and metabolic stability by reducing oxidative deamination .
Comparative studies show ethoxy substitution increases anticancer activity 2–3× over methyl analogs .
Advanced: How to design ecotoxicological assessments for this compound?
- Environmental fate studies :
- Measure soil/water partitioning coefficients (log K₀c) and biodegradation half-life via OECD 301 tests .
- Use LC-MS/MS to detect metabolites in aquatic systems .
- Trophic transfer analysis : Expose model organisms (Daphnia magna, Danio rerio) to sublethal doses and monitor bioaccumulation .
- High-throughput screening : Adapt zebrafish embryo toxicity assays (FET) for rapid ecotoxicity profiling .
Advanced: What strategies validate target engagement in cellular assays?
- Chemical proteomics : Use photoaffinity labeling with azide-tagged analogs to map binding proteins .
- Thermal shift assays (TSA) : Monitor target protein melting temperature shifts (± compound) via SYPRO Orange staining .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-KO cell lines .
Basic: How does this compound compare to structurally similar chromeno-pyrimidine derivatives?
| Derivative | Substituent | Bioactivity | Key Difference |
|---|---|---|---|
| Compound A | 4-methylphenyl | Anticancer (IC₅₀ = 8 µM) | Lower solubility due to methyl group |
| Compound B | 4-ethoxyphenyl | Anticancer (IC₅₀ = 3 µM) | Enhanced membrane permeability |
| Compound C | Thieno-pyrimidine | Antiviral (EC₅₀ = 5 µM) | Different heterocyclic core |
Advanced: What methodologies resolve spectral overlaps in NMR characterization?
- Selective decoupling : Suppress signals from adjacent protons (e.g., methyl groups) to clarify aromatic regions .
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Isotopic labeling : Synthesize ¹³C-enriched analogs to assign quaternary carbons in the chromeno-pyrimidine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
